ジヒドロウラシル

概要

説明

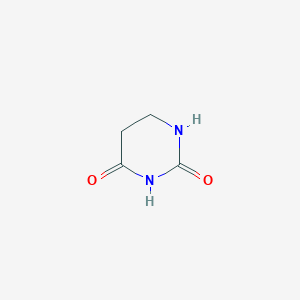

ジヒドロウラシルは、ピリミドン類に属する有機化合物です。RNA中に存在するヌクレオ塩基であるウラシルの代謝における中間体です。

科学的研究の応用

Dihydrouracil has several scientific research applications. It is a crucial intermediate in the catabolism of uracil and is used in the synthesis of novel dihydrouracils . In clinical chemistry, dihydrouracil is a metabolite of pyrimidine metabolism and is present in urine, plasma, and saliva. Its quantification can help identify patients at higher risk of fluoropyrimidine-induced toxicity and inborn errors of pyrimidine metabolism . Additionally, dihydrouracil is used in the development of high-performance liquid chromatography methods for non-invasive screening .

作用機序

ジヒドロウラシルの作用機序は、ウラシルの代謝における中間体としての役割を含みます。 これは、ジヒドロウラシルオキシダーゼによってウラシルに変換され、酸素が反応物として、過酸化水素が副生成物として生成されます 。 このプロセスは、ヌクレオチドの分解とリサイクルに不可欠なピリミジン代謝経路の一部です .

生化学分析

Biochemical Properties

Dihydrouracil plays a pivotal role in biochemical reactions, particularly in the catabolic pathway of uracil. The enzyme dihydropyrimidine dehydrogenase catalyzes the reduction of uracil to dihydrouracil. This enzyme is a flavoprotein that utilizes nicotinamide adenine dinucleotide phosphate as a cofactor. The interaction between dihydropyrimidine dehydrogenase and dihydrouracil is crucial for the proper degradation of pyrimidines, ensuring the balance of nucleotide pools within the cell .

Additionally, dihydrouracil interacts with other biomolecules, such as dihydropyrimidinase and beta-ureidopropionase, which further degrade dihydrouracil into beta-alanine, ammonia, and carbon dioxide. These interactions highlight the importance of dihydrouracil in maintaining cellular homeostasis and facilitating the recycling of nitrogenous bases .

Cellular Effects

Dihydrouracil influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the accumulation of dihydrouracil can affect the regulation of pyrimidine biosynthesis and degradation. This compound has been shown to modulate the activity of enzymes involved in nucleotide metabolism, thereby impacting the overall nucleotide balance within the cell .

Furthermore, dihydrouracil can influence gene expression by affecting the availability of pyrimidine nucleotides required for RNA synthesis. This, in turn, can alter the expression of genes involved in cell growth, differentiation, and apoptosis. The impact of dihydrouracil on cellular metabolism is also significant, as it plays a role in the recycling of nitrogenous bases and the production of energy through the degradation of pyrimidines .

Molecular Mechanism

The molecular mechanism of dihydrouracil involves its interaction with specific enzymes and biomolecules. Dihydrouracil binds to the active site of dihydropyrimidine dehydrogenase, where it undergoes reduction to form dihydrouracil. This binding interaction is facilitated by the presence of nicotinamide adenine dinucleotide phosphate, which acts as a cofactor in the reduction reaction .

In addition to enzyme binding, dihydrouracil can also influence the activity of other proteins involved in pyrimidine metabolism. For example, dihydrouracil can inhibit the activity of thymidylate synthase, an enzyme responsible for the synthesis of thymidine monophosphate from deoxyuridine monophosphate. This inhibition can lead to a decrease in the availability of thymidine monophosphate, thereby affecting DNA synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrouracil can change over time due to its stability and degradation. Dihydrouracil is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes, such as dihydropyrimidinase and beta-ureidopropionase . These enzymes further break down dihydrouracil into beta-alanine, ammonia, and carbon dioxide, which can have long-term effects on cellular function.

Studies have shown that the accumulation of dihydrouracil over time can lead to alterations in cellular metabolism and gene expression. In vitro and in vivo studies have demonstrated that prolonged exposure to dihydrouracil can result in changes in cell growth, differentiation, and apoptosis . These temporal effects highlight the importance of monitoring dihydrouracil levels in laboratory experiments to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of dihydrouracil can vary with different dosages in animal models. At low doses, dihydrouracil can support the normal degradation of pyrimidines and maintain cellular homeostasis. At high doses, dihydrouracil can exhibit toxic effects, leading to disruptions in nucleotide metabolism and cellular function .

Threshold effects have been observed in studies where high doses of dihydrouracil resulted in the inhibition of key enzymes involved in pyrimidine metabolism, such as thymidylate synthase. This inhibition can lead to a decrease in DNA synthesis and cell proliferation, ultimately causing adverse effects on tissue growth and development . It is crucial to determine the appropriate dosage of dihydrouracil in animal models to avoid potential toxic effects and ensure accurate experimental outcomes.

Metabolic Pathways

Dihydrouracil is involved in several metabolic pathways, primarily in the catabolism of pyrimidines. The reduction of uracil to dihydrouracil by dihydropyrimidine dehydrogenase is the first step in the degradation pathway. This is followed by the further breakdown of dihydrouracil by dihydropyrimidinase and beta-ureidopropionase into beta-alanine, ammonia, and carbon dioxide .

These metabolic pathways are essential for the recycling of nitrogenous bases and the production of energy. Dihydrouracil interacts with various enzymes and cofactors, such as nicotinamide adenine dinucleotide phosphate, to facilitate these reactions. The proper functioning of these pathways is crucial for maintaining cellular homeostasis and supporting normal cellular processes .

Transport and Distribution

Dihydrouracil is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of dihydrouracil across cellular membranes, ensuring its availability for metabolic reactions. Additionally, binding proteins can interact with dihydrouracil to regulate its localization and accumulation within cells .

The distribution of dihydrouracil within tissues can also be influenced by its interactions with other biomolecules. For example, dihydrouracil can bind to ribonucleic acid molecules, affecting their stability and function. These interactions highlight the importance of understanding the transport and distribution mechanisms of dihydrouracil to elucidate its role in cellular processes .

Subcellular Localization

The subcellular localization of dihydrouracil is primarily within the cytoplasm, where it participates in the catabolism of pyrimidines. Dihydrouracil can also be found in other cellular compartments, such as the nucleus, where it may influence gene expression and DNA synthesis .

Targeting signals and post-translational modifications can direct dihydrouracil to specific compartments or organelles within the cell. These modifications can affect the activity and function of dihydrouracil, highlighting the importance of its subcellular localization in regulating cellular processes .

準備方法

化学反応の分析

ジヒドロウラシルは、酸化や加水分解など、いくつかのタイプの化学反応を受けます。 例えば、ジヒドロウラシルは、ジヒドロウラシルオキシダーゼを使用してウラシルに酸化され、酸素が反応物として、過酸化水素が副生成物として生成されます 。 これらの反応で使用される一般的な試薬には、3-クロロ過安息香酸とギ酸が含まれます 。 これらの反応から生成される主な生成物は、ウラシルと過酸化水素です .

科学研究の応用

ジヒドロウラシルは、いくつかの科学研究の応用があります。 これは、ウラシルの代謝における重要な中間体であり、新規ジヒドロウラシルの合成に使用されます 。臨床化学において、ジヒドロウラシルは、ピリミジン代謝の代謝物であり、尿、血漿、唾液中に存在します。 その定量は、フルオロピリミジン誘発性毒性やピリミジン代謝の先天性代謝異常のリスクの高い患者を特定するのに役立ちます 。 さらに、ジヒドロウラシルは、非侵襲的スクリーニングのための高速液体クロマトグラフィー法の開発に使用されています .

類似化合物との比較

ジヒドロウラシルは、ウラシルやジヒドロウリジンなどの他のピリミドンと類似しています。 ウラシルの代謝における中間体としての役割は独特です 。 RNA中に存在するヌクレオ塩基であるウラシルとは異なり、ジヒドロウラシルは核酸に組み込まれませんが、その分解に関与しています 。 一方、ジヒドロウリジンは、転移RNA中に存在する修飾ヌクレオシドです .

生物活性

Dihydrouracil (DHU) is a pyrimidine derivative that plays a significant role in the metabolism of certain chemotherapeutic agents, particularly fluoropyrimidines like 5-fluorouracil (5-FU). Understanding its biological activity is critical for optimizing cancer treatment and minimizing adverse effects. This article provides a comprehensive overview of the biological activity of dihydrouracil, emphasizing its role as a biomarker in drug metabolism, its pharmacokinetics, and relevant research findings.

1. Role in Drug Metabolism

Dihydrouracil is primarily involved in the metabolic pathway of fluoropyrimidines through the action of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of these drugs. The conversion of uracil to dihydrouracil is catalyzed by DPD, and this process is crucial for determining the pharmacokinetics of fluoropyrimidines.

1.1 DPD Activity and Toxicity

A significant aspect of DHU's biological activity is its correlation with DPD activity. Patients with low DPD levels are at increased risk for severe toxicity from 5-FU treatment. Studies have shown that measuring the dihydrouracil/uracil (DHU/Ura) ratio can serve as a potential biomarker for assessing DPD activity in patients undergoing chemotherapy.

- Case Study : A study involving 20 cancer patients demonstrated that the DHU/Ura ratio was significantly lower in patients experiencing toxicity compared to those who tolerated treatment well, suggesting that monitoring this ratio could help tailor chemotherapy doses to individual metabolic capacities .

2. Pharmacokinetics

The pharmacokinetic profile of dihydrouracil has been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion.

2.1 Food Effects on Plasma Levels

Research indicates that food intake significantly affects plasma levels of uracil and dihydrouracil. A study found that fasting resulted in higher plasma levels of both compounds compared to fed states, which could influence dosing strategies for fluoropyrimidine therapies .

| State | Uracil Level (µmol/L) | Dihydrouracil Level (µmol/L) |

|---|---|---|

| Fasting | 33.3 ± 20.5 | 16.4 ± 14.9 |

| Fed | 230.7 ± 279.6 | 56.5 ± 45.3 |

This table summarizes findings from a comparative study on uracil and dihydrouracil levels under different dietary conditions .

3. Clinical Implications

The clinical implications of dihydrouracil's biological activity are profound, particularly in oncology.

3.1 Biomarker for Individualized Therapy

The DHU/Ura ratio has emerged as a promising biomarker for identifying patients at risk for DPD deficiency and subsequent toxicity from fluoropyrimidine-based therapies. A significant correlation has been established between low DHU/Ura ratios and high incidences of adverse reactions to 5-FU .

- Research Findings : A study involving healthy subjects and cancer patients indicated that circadian variations exist in DHU/Ura ratios, which can affect therapeutic outcomes if not accounted for during treatment planning .

4. Future Directions

Future research should focus on:

- Standardizing Measurement Protocols : Establishing guidelines for optimal timing and conditions for measuring DHU/Ura ratios to enhance reliability as a biomarker.

- Exploring Genetic Factors : Investigating genetic polymorphisms affecting DPD activity to further refine patient stratification in chemotherapy regimens.

特性

IUPAC Name |

1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVLITBTBDPEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060122 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

504-07-4 | |

| Record name | Dihydrouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dihydrouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016FR52RU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

279 - 281 °C | |

| Record name | Dihydrouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dihydrouracil in pyrimidine catabolism?

A1: Dihydrouracil is a crucial intermediate in the degradation pathway of uracil and thymine. [] It is formed by the NADPH-dependent reduction of uracil, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). [] This step is the rate-limiting step in the pyrimidine degradation pathway. [] Further enzymatic reactions convert dihydrouracil into β-alanine, ammonia, and CO2. []

Q2: How does Dihydrouracil relate to 5-Fluorouracil (5-FU) chemotherapy?

A2: DPD, the enzyme responsible for Dihydrouracil formation, also metabolizes the chemotherapeutic drug 5-FU. [] Individuals with DPD deficiency are at increased risk of severe toxicity from 5-FU treatment. [] Monitoring the ratio of dihydrouracil to uracil (DHU/U) can provide insights into an individual's DPD activity and guide 5-FU dosage adjustments. []

Q3: Can Dihydrouracil levels predict adverse reactions to pyrimidine chemotherapy?

A3: Measuring urinary pyrimidine levels, including dihydrouracil, could potentially identify individuals with abnormal pyrimidine metabolism, like dihydropyrimidinase deficiency. [] This could help predict potential adverse reactions to pyrimidine-based chemotherapy. []

Q4: How does Dihydrouracil relate to dihydropyrimidinase deficiency?

A4: Dihydropyrimidinase deficiency, a rare metabolic disorder, leads to the accumulation of dihydrouracil and dihydrothymine in urine (dihydropyrimidinuria). [, ] This condition can be diagnosed by analyzing urinary pyrimidine profiles, revealing elevated dihydrouracil levels. []

Q5: What is the molecular formula and weight of Dihydrouracil?

A5: Dihydrouracil has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol.

Q6: How can spectroscopic techniques be used to characterize Dihydrouracil?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about Dihydrouracil. [, ] Electron Spin Resonance (ESR) techniques have been used to study radiation-induced radicals in Dihydrouracil crystals. []

Q7: How stable is Dihydrouracil under different conditions?

A7: Dihydrouracil exhibits varying stability depending on the conditions. It is relatively stable in a dry state but undergoes degradation in aqueous solutions, particularly at elevated temperatures. [] The rate of ring opening increases with temperature, with a half-life of 9.1 hours at 100°C and pH 7. [] This instability at high temperatures may explain the absence of dihydrouridine, the nucleoside form of dihydrouracil, from the tRNA of hyperthermophiles. []

Q8: What is the effect of allylic strain on the ring opening of Dihydrouracil derivatives?

A8: Studies on the alkaline hydrolysis of dihydrouracil derivatives have shown that introducing a 1-nitrogen substituent significantly decreases the ring-opening rate. [] This effect is attributed to allylic strain, similar to the gem-dimethyl effect on ring closure. []

Q9: How does pH influence the radiolysis products of Dihydrouracil in the presence of oxygen?

A9: The products formed during the radiolysis of dihydrouracil in aerated solutions depend on both pH and dose rate. [] At acidic pH and low dose rates, barbituric acid is a major product, while uracil becomes predominant at alkaline pH and higher dose rates. [] This difference arises from the base-catalyzed elimination of superoxide radicals (O2•−) from the 6-peroxyl radical of dihydrouracil, leading to uracil formation. []

Q10: What is the role of isopyrimidines in the radiolysis of Dihydrouracil?

A10: During the radiolysis of dihydrouracil, the 6-peroxyl radical can undergo an elimination reaction to form uracil via an unstable isomeric form of the pyrimidine, known as isouracil. [] This reaction, which releases a superoxide radical, is base-catalyzed, explaining the pH dependence of the product distribution in irradiated dihydrouracil solutions. []

Q11: What analytical methods are available for Dihydrouracil quantification?

A11: Several analytical techniques have been developed for quantifying dihydrouracil in biological samples. These include high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, [, , ] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), [, , ] and gas chromatography-mass spectrometry (GC-MS). [] The choice of method depends on factors like sensitivity, specificity, and available instrumentation.

Q12: How is computational chemistry used to study Dihydrouracil and related compounds?

A12: Computational methods like molecular docking and molecular dynamics simulations help investigate the interactions of Dihydrouracil and its derivatives with enzymes like dihydropyrimidine dehydrogenase. [] These studies provide insights into binding affinities, molecular mechanisms, and potential for developing enzyme inhibitors. []

Q13: What are the Structure-Activity Relationships (SAR) of Dihydrouracil analogs as enzyme inhibitors?

A13: Studies have explored the SAR of dihydrouracil analogs as potential inhibitors of enzymes involved in pyrimidine metabolism, such as dihydropyrimidine dehydrogenase, dihydroorotase, and dihydroorotate dehydrogenase. [] By modifying the dihydrouracil structure, researchers aim to enhance binding affinity, selectivity, and inhibitory potency for these enzymes. []

Q14: What are the potential applications of Dihydrouracil research?

A14: Research on Dihydrouracil and its metabolic pathway contributes to a better understanding of pyrimidine metabolism and related disorders. [] This knowledge aids in developing diagnostic tools and therapeutic strategies for managing diseases like cancer and metabolic disorders. []

Q15: How can the knowledge of Dihydrouracil metabolism improve cancer treatment?

A15: Understanding Dihydrouracil metabolism, particularly its link to DPD activity, allows for personalized 5-FU chemotherapy. [, ] By determining an individual's DHU/U ratio, clinicians can adjust 5-FU dosage, minimizing the risk of severe toxicity and improving treatment outcomes. [, ]

Q16: What is the significance of Dihydrouracil in the context of DNA damage and repair?

A16: Dihydrouracil can be formed in DNA as a result of oxidative damage to cytosine. [] This lesion is primarily repaired by the base excision repair (BER) pathway, involving enzymes like endonuclease III. [] Understanding the repair mechanisms of dihydrouracil in DNA contributes to our knowledge of genome stability and mutagenesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。